![molecular formula C17H13NO2S B12612398 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-01-7](/img/structure/B12612398.png)
2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
準備方法
The synthesis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel chemical entities with diverse functionalities.
Biology: In biological research, this compound has shown promise as an antimicrobial and antifungal agent.
Medicine: The compound’s biological activities extend to medicinal chemistry, where it is investigated for its potential as an anti-inflammatory and anticancer agent.
作用機序
The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell death .
類似化合物との比較
2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of biological activities and potential applications. While other thiazole derivatives may have specific uses, this compound’s versatility makes it a valuable candidate for further research and development.
特性
CAS番号 |
918108-01-7 |
|---|---|
分子式 |
C17H13NO2S |
分子量 |
295.4 g/mol |
IUPAC名 |
2-[(4-benzoylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C17H13NO2S/c19-16-10-11-21-18(16)12-13-6-8-15(9-7-13)17(20)14-4-2-1-3-5-14/h1-11H,12H2 |
InChIキー |
KZVPNKKYSLEYKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
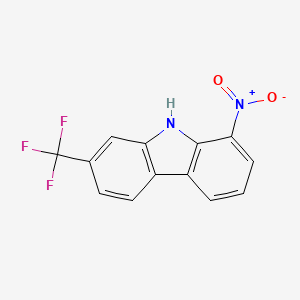
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
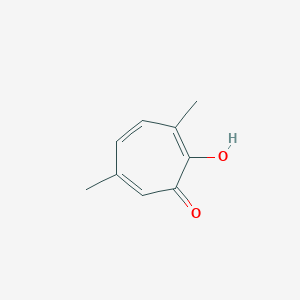
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
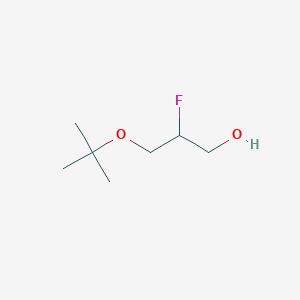

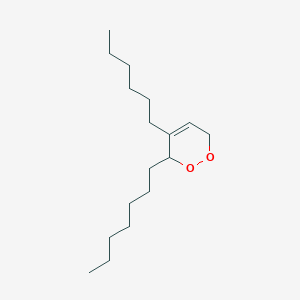
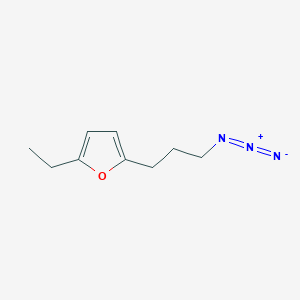

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
